molecular formula C15H19N3O2S B267368 N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

Katalognummer B267368
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: NIOSZRDSUPKARC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been shown to have potential applications in cancer treatment and metabolic disorders.

Wirkmechanismus

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide binds to the active site of glutaminase and inhibits its activity, leading to a decrease in the conversion of glutamine to glutamate. This inhibition results in a decrease in the production of ATP and NADPH, which are important for the growth and survival of cancer cells. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to be selective for the kidney isoform of glutaminase (KGA) over the liver isoform (LGA).
Biochemical and Physiological Effects:
N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting glutaminase activity. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to reduce tumor growth in vivo and sensitize cancer cells to other chemotherapeutic agents. In addition, N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to have potential applications in the treatment of metabolic disorders by reducing the production of glucose and fatty acids in the liver.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has several advantages for lab experiments, including its selectivity for KGA over LGA, its ability to induce apoptosis in cancer cells, and its potential applications in the treatment of metabolic disorders. However, N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

For the research on N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide include the development of more potent and selective inhibitors of glutaminase, the investigation of the role of glutaminase in other diseases such as neurodegenerative disorders, and the evaluation of N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide in combination with other chemotherapeutic agents. In addition, the development of new delivery methods for N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide may improve its efficacy and reduce its toxicity.

Synthesemethoden

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-aminophenylbutyric acid with thionyl chloride, followed by the reaction of the resulting acid chloride with cyclopropanecarboxylic acid and subsequent amidation. The final product can be purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been used in scientific research to study the role of glutaminase in cancer and metabolic disorders. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic pathway in cancer cells. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to inhibit glutaminase activity and reduce the growth of cancer cells in vitro and in vivo. N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to have potential applications in the treatment of metabolic disorders such as obesity and diabetes.

Eigenschaften

Produktname

N-{[3-(butanoylamino)phenyl]carbamothioyl}cyclopropanecarboxamide

Molekularformel

C15H19N3O2S

Molekulargewicht

305.4 g/mol

IUPAC-Name

N-[[3-(butanoylamino)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H19N3O2S/c1-2-4-13(19)16-11-5-3-6-12(9-11)17-15(21)18-14(20)10-7-8-10/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,16,19)(H2,17,18,20,21)

InChI-Schlüssel

NIOSZRDSUPKARC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

Kanonische SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.